2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
説明
This compound features a complex tricyclic core comprising an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene scaffold substituted with an ethyl group at position 5 and an oxo group at position 4. The sulfanyl linker at position 4 connects to an acetamide moiety, which is further functionalized with a 3-fluoro-4-methylphenyl group. Its synthesis likely involves multi-step nucleophilic substitution and acetylation reactions, analogous to methods described for structurally related sulfonamide-acetamide hybrids . Key characterization data (e.g., $ ^1H $-NMR, EI-MS) would align with trends observed in similar compounds, such as molecular ion peaks near m/z 450–500 and distinct aromatic/amide proton signals .
特性
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-25-20(27)19-18(14-6-4-5-7-16(14)28-19)24-21(25)29-11-17(26)23-13-9-8-12(2)15(22)10-13/h4-10H,3,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVWAMSILRFZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide represents a novel class of organic compounds with potential pharmacological applications. Its unique structural features suggest various biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound is characterized by a complex tricyclic structure that includes both sulfur and nitrogen atoms, contributing to its biological activity. The molecular formula and weight are crucial for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FNO₃S |
| Molecular Weight | 335.35 g/mol |
| Structural Features | Tricyclic system with sulfanyl group |
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors, potentially modulating various signaling pathways. This interaction can lead to alterations in cellular processes, which is essential for its therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A series of related compounds were tested against 12 human cancer cell lines showing varying degrees of cytotoxicity. Some exhibited potency comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.9 - 31.5 µg/ml |
| Escherichia coli | 0.073 - 0.125 mg/ml |
| Klebsiella pneumoniae | 0.109 mg/ml |
These findings indicate that the compound could be effective against multi-drug resistant strains .
Case Studies
- Cytotoxicity Testing : In a study evaluating the cytotoxic potency of various derivatives similar to the target compound, several exhibited significant tumor growth inhibition in vitro .
- Antimicrobial Efficacy : Another study reported promising results where derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural complexity and functional groups can be compared to the following analogues:
Key Observations :
- Stability : The tricyclic core’s rigidity and electron-withdrawing oxo group likely confer thermal stability, similar to PEGDA-based hydrogels used in 3D cell culture studies .
Chirality and Bioactivity
For instance, Pasteur’s foundational work on tartaric acid chirality underscores the importance of 3D molecular conformation in drug-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
